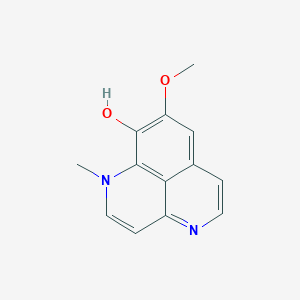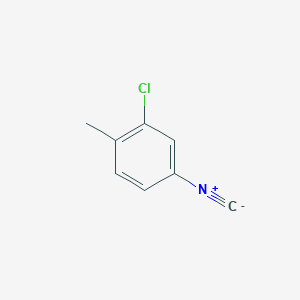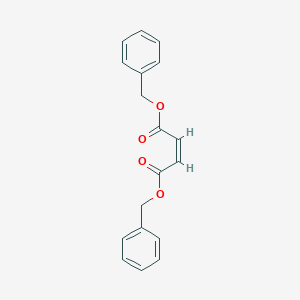![molecular formula C16H15N3O2 B053061 2-[4-(二甲基氨基)苯基]-1H-苯并咪唑-4-羧酸 CAS No. 124340-96-1](/img/structure/B53061.png)
2-[4-(二甲基氨基)苯基]-1H-苯并咪唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core substituted with a dimethylamino group and a carboxylic acid group
科学研究应用
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
Target of Action
The compound, also known as 2-[4-(Dimethylamino)phenyl]-1H-1,3-benzodiazole-7-carboxylic acid, primarily targets the FMN-dependent NADH-azoreductase 1 . This enzyme is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its target likely results in changes to the enzyme’s activity, potentially inhibiting its function .
Result of Action
Given its target, it is plausible that the compound could inhibit the activity of fmn-dependent nadh-azoreductase 1, potentially affecting the growth and survival of pseudomonas aeruginosa .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with o-phenylenediamine, followed by oxidation and carboxylation steps. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired benzimidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.
化学反应分析
Types of Reactions: 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic catalysts.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
相似化合物的比较
2-Phenylbenzimidazole: Similar in structure but lacks the dimethylamino and carboxylic acid groups.
4-(Dimethylamino)phenylbenzimidazole: Similar but without the carboxylic acid group.
Benzimidazole-4-carboxylic acid: Lacks the dimethylamino group.
Uniqueness: The presence of both the dimethylamino group and the carboxylic acid group in 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid imparts unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENBPQWURKTNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443837 |
Source


|
| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124340-96-1 |
Source


|
| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
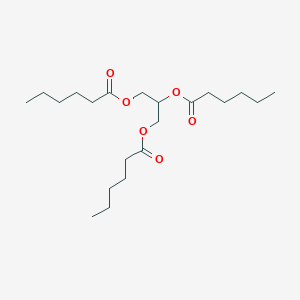
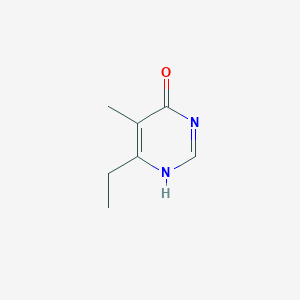
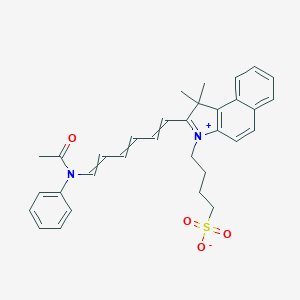
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)
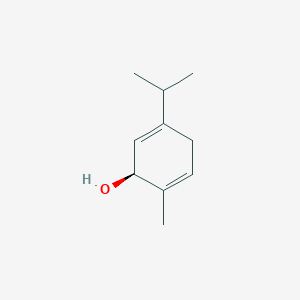
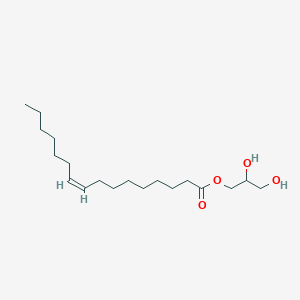

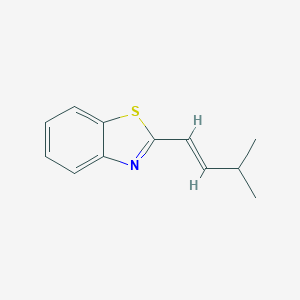
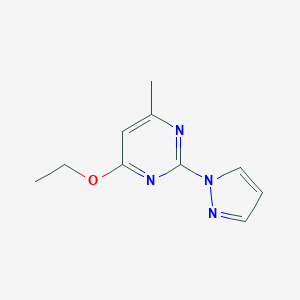
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)
